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Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy-2-
methoxyphenylboronic acid, a valuable reagent in modern organic synthesis. With a
molecular weight of 167.96 g/mol , this organoboron compound is a key building block,
particularly in the realm of palladium-catalyzed cross-coupling reactions. This document delves
into its physicochemical properties, outlines a plausible synthetic approach, and explores its
primary application in Suzuki-Miyaura cross-coupling. Mechanistic insights, detailed
experimental protocols for analogous systems, and a discussion on safety and handling are
provided to equip researchers with the necessary knowledge for its effective utilization. While
specific experimental data for this compound is not widely available in public literature, this
guide synthesizes information from closely related structures to offer a robust framework for its
application in research and development.

Introduction

5-Hydroxy-2-methoxyphenylboronic acid, with the chemical formula C7HsBOa4, belongs to
the versatile class of arylboronic acids.[1] These compounds have become indispensable tools
in synthetic organic chemistry, largely due to their pivotal role in the Nobel Prize-winning
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Suzuki-Miyaura cross-coupling reaction.[2] This reaction facilitates the formation of carbon-
carbon bonds, a fundamental transformation in the construction of complex organic molecules,
including many active pharmaceutical ingredients (APIs). The unique substitution pattern of 5-
Hydroxy-2-methoxyphenylboronic acid, featuring both a hydroxyl and a methoxy group on
the phenyl ring, offers distinct electronic and steric properties that can be strategically exploited
in the synthesis of novel compounds. The electron-donating nature of the methoxy group and
the potential for hydrogen bonding from the hydroxyl group can influence the reactivity and
selectivity of its coupling reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its
effective use in experimental design. The key properties of 5-Hydroxy-2-
methoxyphenylboronic acid are summarized in the table below.

Property Value Source(s)
Molecular Formula C7HsBO4 [1]
Molecular Weight 167.96 g/mol [1]
CAS Number 1072952-43-2
Typically a white to off-white General knowledge for
Appearance , . .
solid arylboronic acids

Expected to be soluble in polar

Solubilt organic solvents such as General knowledge for

olubility _ _
methanol, ethanol, and arylboronic acids
acetone.

Synthesis of 5-Hydroxy-2-methoxyphenylboronic
Acid: A Generalized Approach

While a specific, detailed experimental protocol for the synthesis of 5-Hydroxy-2-
methoxyphenylboronic acid is not readily available in the peer-reviewed literature, a common
and effective method for the preparation of substituted phenylboronic acids involves the
reaction of an organolithium or Grignard reagent with a trialkyl borate. The following is a
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generalized, illustrative protocol based on established methodologies for similar compounds. It
is crucial to note that this procedure would require optimization for this specific target molecule.

Proposed Synthetic Pathway

Lithiation
(n-BuLi)

Borylation
(Trialkyl borate)

4-Bromo-2-methoxyphenol Protection (e.g., MOM-CI

Protected Intermediate }—»

Acidic Hydrolysis }—>’ 5-Hydroxy-2-methoxyphenylboronic acid

Click to download full resolution via product page

Caption: Proposed synthesis of 5-Hydroxy-2-methoxyphenylboronic acid.

lllustrative Experimental Protocol

Step 1: Protection of the Phenolic Hydroxyl Group

» To a solution of 4-bromo-2-methoxyphenol (1.0 eq) in an anhydrous aprotic solvent (e.g.,
dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable
base (e.g., triethylamine, 1.2 eq).

o Cool the mixture to 0 °C and add a protecting group reagent (e.g., methoxymethyl chloride,
MOM-CI, 1.1 eq) dropwise.

» Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

» Upon completion, quench the reaction with water and extract the product with an organic
solvent.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the protected intermediate.

Step 2: Lithiation and Borylation
e Dissolve the protected intermediate (1.0 eq) in anhydrous THF under an inert atmosphere.

e Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise, maintaining the
temperature below -70 °C.
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 Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

« To this solution, add a trialkyl borate (e.qg., triisopropyl borate, 1.2 eq) dropwise, again
maintaining the temperature below -70 °C.

» Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

Cool the reaction mixture to 0 °C and quench by the slow addition of an aqueous acid (e.g.,
2 M HCI) until the solution is acidic.

e Stir vigorously for 1-2 hours to effect both hydrolysis of the borate ester and cleavage of the
protecting group.

o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

e The crude product can be purified by recrystallization or column chromatography to yield 5-
Hydroxy-2-methoxyphenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling
Reactions

The primary utility of 5-Hydroxy-2-methoxyphenylboronic acid lies in its application as a
coupling partner in the Suzuki-Miyaura reaction. This reaction is a powerful method for the
formation of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical
agents.

General Reaction Scheme
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Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key
steps: oxidative addition, transmetalation, and reductive elimination.[3]

o Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to
form a palladium(ll) intermediate.

o Transmetalation: The organoboron species, activated by a base, transfers its organic group
to the palladium(ll) center, displacing the halide. The presence of electron-donating groups,
such as the methoxy group in 5-Hydroxy-2-methoxyphenylboronic acid, can enhance the
rate of transmetalation.[4]

¢ Reductive Elimination: The two organic groups on the palladium(ll) center couple and are
eliminated to form the new C-C bond of the biaryl product, regenerating the palladium(0)
catalyst.

The ortho-methoxy group may also play a role in the reaction mechanism through chelation
with the palladium center, which can influence the regioselectivity and efficiency of the
coupling.[5][6]

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1437248?utm_src=pdf-body-img
https://chem.libretexts.org/Courses/Johns_Hopkins_University/030.356_Advanced_Inorganic_Laboratory/02%3A_Lab_BCD-_Four_Coordinate_Nickel_Complexes-_Ligand_Effects_and_Organometallic_Catalysis/2.06%3A_Suzuki-Miyaura_Coupling
https://www.benchchem.com/product/b1437248?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Guide_to_2_Ethoxy_5_methoxyphenylboronic_Acid_and_Other_Phenylboronic_Acids_in_Suzuki_Miyaura_Cross_Coupling_Reactions.pdf
https://www.beilstein-journals.org/bjoc/articles/14/214
https://pmc.ncbi.nlm.nih.gov/articles/PMC5360380/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

lllustrative Experimental Protocol for Suzuki-Miyaura
Coupling

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using an
arylboronic acid. This protocol should be considered a starting point and will likely require
optimization for specific substrates.[4][7]

Materials:

Aryl halide (1.0 eq)

5-Hydroxy-2-methoxyphenylboronic acid (1.2 - 1.5 eq)

Palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%)

Base (e.g., K2COs, Na2COs, or Cs2C0s3, 2.0-3.0 eq)

Anhydrous solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

To a flame-dried Schlenk flask, add the aryl halide, 5-Hydroxy-2-methoxyphenylboronic
acid, the palladium catalyst, and the base.

o Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

e Add the degassed solvent system via syringe.

¢ Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
e Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
o Upon completion, cool the reaction mixture to room temperature.

» Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

+ Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.
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 Purify the crude product by column chromatography on silica gel to obtain the desired biaryl
product.

Spectroscopic Characterization (Predicted Data)

As experimental spectroscopic data for 5-Hydroxy-2-methoxyphenylboronic acid is not
readily available in public databases, the following tables provide predicted data based on
computational models and the analysis of similar structures. This information can serve as a
guide for the characterization of the synthesized compound.

Table 2: Predicted *H NMR Spectral Data

Chemical Shift (9,

Multiplicity Integration Assignment

ppm)

~7.0-7.2 d 1H Ar-H
~6.7-6.9 dd 1H Ar-H
~6.6-6.8 d 1H Ar-H
~5.0-6.0 br s 2H B(OH)=

~3.8 S 3H -OCHs

~9.0 brs 1H Ar-OH

Solvent: DMSO-ds

Table 3: Predicted 13C NMR Spectral Data
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Chemical Shift (6, ppm) Assighment
~155-160 Ar-C-O
~150-155 Ar-C-O
~120-125 Ar-C-B
~115-120 Ar-CH
~110-115 Ar-CH
~105-110 Ar-CH

~55 -OCHs

Solvent: DMSO-ds

Table 4: Predicted Key FT-IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

O-H stretch (B(OH)2 and Ar-

3600-3200 Strong, Broad OH)

3100-3000 Medium C-H stretch (aromatic)
2980-2850 Medium C-H stretch (aliphatic, -OCHs)
1600-1450 Medium-Strong C=C stretch (aromatic)
1380-1320 Strong B-O stretch

1250-1200 Strong C-O stretch (aryl ether)

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-
Hydroxy-2-methoxyphenylboronic acid.

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or
goggles, chemical-resistant gloves, and a lab coat.
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e Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of
dust. Avoid contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

o First Aid:

(¢]

In case of skin contact: Wash off with soap and plenty of water.

[¢]

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and

consult a physician.

[¢]

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

[e]

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious

person.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the

supplier.

Conclusion

5-Hydroxy-2-methoxyphenylboronic acid is a valuable and versatile building block for
organic synthesis, particularly for the construction of complex biaryl scaffolds through the
Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern offers opportunities for
fine-tuning molecular properties in drug discovery and materials science. While detailed
experimental data for this specific compound is limited in the public domain, this guide provides
a solid foundation for its synthesis, characterization, and application by leveraging established
principles and protocols for analogous compounds. As with any synthetic endeavor, careful
optimization of reaction conditions is key to achieving successful outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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